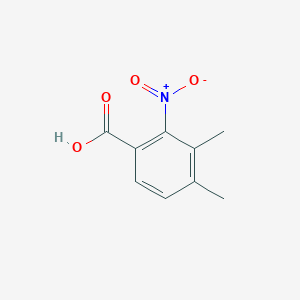

3,4-Dimethyl-2-nitrobenzoic acid

Descripción general

Descripción

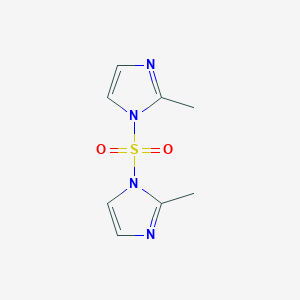

“3,4-Dimethyl-2-nitrobenzoic acid” is a nitro compound, which is a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Routes to aliphatic nitro compounds include the reaction of an alkyl halide (of good SN2 reactivity) with nitrite ion . Suitable solvents are methylsulfinylmethane [dimethyl sulfoxide] and dimethyl methanamide (dimethylformamide) .

Chemical Reactions Analysis

Nitro compounds can undergo various reactions. For example, they can react via an SN1 pathway, via the resonance-stabilized carbocation .

Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Aplicaciones Científicas De Investigación

Materials Science

- Application : Nitrobenzoic acid derivatives are used in the growth of organic single crystals, which are important in the field of optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics .

- Method : Single crystals of benzimidazolium 3,5-dinitrobenzoate (BDB) were grown using acetone as a solvent. The crystal structure of BDB was confirmed using single crystal X-ray diffractions .

- Results : The transparency of the grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum. The photo response property of BDB single crystal was studied using photoconductivity studies .

Organic Synthesis

- Application : 3,5-Dimethyl-4-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthetic Organic Chemistry

- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- Method : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Nitro Compounds

- Application : Nitro compounds are a very important class of nitrogen derivatives .

- Method : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Biopharmaceutical Optimization

- Application : The simplest derivatives of benzoic acid show a wide spectrum of biological action mostly being poor water soluble .

- Method : In order to demonstrate on example of 3,5-dinitrobenzoic acid (DNBA) a possibility of the simultaneous enhancement of water solubility and antimicrobial activity the complexation (salt formation and metal coordination) approach has been examined .

- Results : Measurements of water solubility and determination of the antimicrobial activity attest that a solubility of the copper mixed-ligand complex and organic salt is increased about four and eight times with simultaneous enhancement of the bioactivity .

Preparation of Nitro Compounds

- Application : Nitro compounds are a very important class of nitrogen derivatives .

- Method : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Safety And Hazards

Propiedades

IUPAC Name |

3,4-dimethyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-4-7(9(11)12)8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUGYWJPQZJVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457570 | |

| Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2-nitrobenzoic acid | |

CAS RN |

4315-13-3 | |

| Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4315-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.